D-Allylglycine D-Allylglycine A new chiral glycine equivalent; used for the preparation of enantiomerically pure α-tertiary and α-quaternary α-amino acids. A Bacillus spore germination alanine analog

Brand Name: Vulcanchem
CAS No.: 54594-06-8
VCID: VC21539342
InChI: InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
SMILES: C=CCC(C(=O)O)N
Molecular Formula: C5H9NO2
Molecular Weight: 115,13 g/mole

D-Allylglycine

CAS No.: 54594-06-8

VCID: VC21539342

Molecular Formula: C5H9NO2

Molecular Weight: 115,13 g/mole

* For research use only. Not for human or veterinary use.

D-Allylglycine - 54594-06-8

Description

D-Allylglycine, also known as (2R)-2-aminopent-4-enoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of an allyl group attached to the glycine backbone, which confers unique chemical and biological properties. This compound is of interest in various fields, including biochemistry, neuroscience, and pharmaceutical development.

Biological and Pharmacological Applications

D-Allylglycine has been studied for its potential roles in biological systems and therapeutic applications.

Neuroscience and Neuropharmacology

Research on D-Allylglycine has explored its effects on neurotransmitter systems, particularly in relation to glycine receptors in the central nervous system. Glycine acts as an inhibitory neurotransmitter, and modifications like the allyl group can alter its interaction with receptors, potentially affecting neurological functions.

Metabolic Pathways

D-Allylglycine is metabolized by specific enzymes, such as D-amino acid dehydrogenase, which is involved in the degradation of D-amino acids. This enzyme activity is localized in membrane fractions of certain bacteria, indicating a role in microbial metabolism .

Clinical and Therapeutic Potential

While not widely used as a therapeutic agent, D-Allylglycine and similar compounds have been explored for their potential in treating neurological disorders. The allyl group's presence may influence drug efficacy or receptor binding properties.

Effects on Rats

Studies involving D-Allylglycine in rats have shown that it can induce glucosuria (excess glucose in urine) and aminoaciduria (excess amino acids in urine), similar to other D-amino acid derivatives like D-propargylglycine . These effects are thought to be related to the interaction with D-amino acid oxidase, an enzyme involved in the metabolism of D-amino acids.

CompoundEffects on Rats
D-AllylglycineInduces glucosuria and aminoaciduria
D-PropargylglycineInduces glucosuria and aminoaciduria; causes convulsions at high doses

Metabolic Degradation

In microbial systems, D-Allylglycine is metabolized through a pathway involving dehydrogenation to form keto-enoic acids, which are further degraded to pyruvate and acetaldehyde .

CAS No. 54594-06-8
Product Name D-Allylglycine
Molecular Formula C5H9NO2
Molecular Weight 115,13 g/mole
IUPAC Name (2R)-2-aminopent-4-enoic acid
Standard InChI InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
Standard InChIKey WNNNWFKQCKFSDK-SCSAIBSYSA-N
Isomeric SMILES C=CC[C@H](C(=O)O)N
SMILES C=CCC(C(=O)O)N
Canonical SMILES C=CCC(C(=O)O)N
PubChem Compound 6992334
Last Modified Aug 15 2023

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